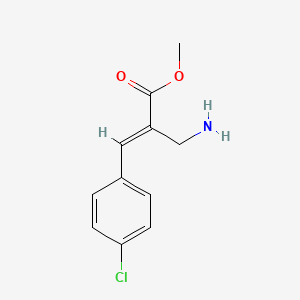![molecular formula C9H9NS2 B12946107 [2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
[2,3'-Bithiophen]-5-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3’-Bithiophen]-5-ylmethanamine is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bithiophen]-5-ylmethanamine typically involves the coupling of thiophene derivatives. One common method is the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper(I) iodide and palladium(II) chloride bis(triphenylphosphine) . This method is known for its simplicity and high yield.
Industrial Production Methods
Industrial production of [2,3’-Bithiophen]-5-ylmethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-pressure conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[2,3’-Bithiophen]-5-ylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
[2,3’-Bithiophen]-5-ylmethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of [2,3’-Bithiophen]-5-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to interact with leukotriene A-4 hydrolase, which plays a role in inflammatory responses . The compound’s effects are mediated through the modulation of these molecular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler derivative with two thiophene rings.
3-[5’-(Methylthio)-2,2’-bithiophen-5-ylthio]propanenitrile: A derivative with additional functional groups
Uniqueness
[2,3’-Bithiophen]-5-ylmethanamine is unique due to its specific substitution pattern on the thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.
Properties
Molecular Formula |
C9H9NS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(5-thiophen-3-ylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C9H9NS2/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-4,6H,5,10H2 |
InChI Key |
MDHKQAAFLTWJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
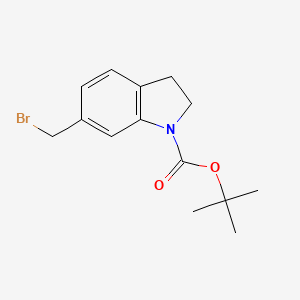
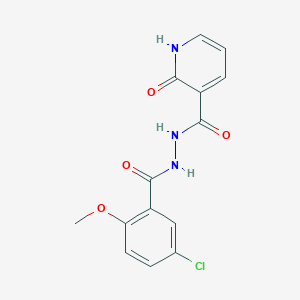
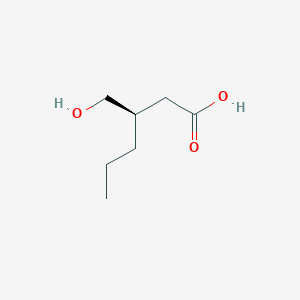
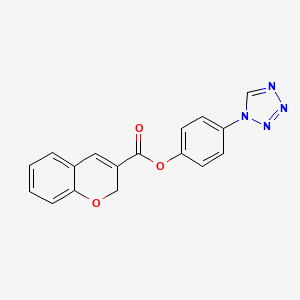
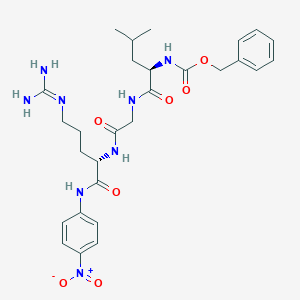
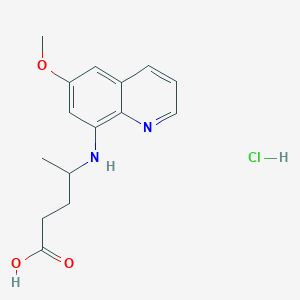
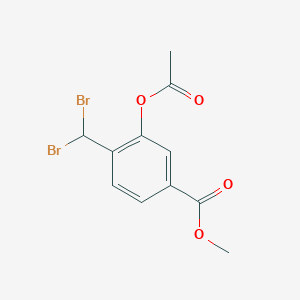
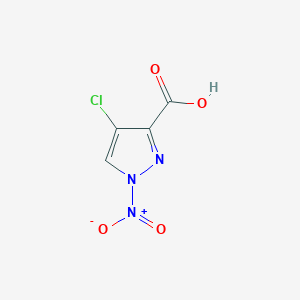
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
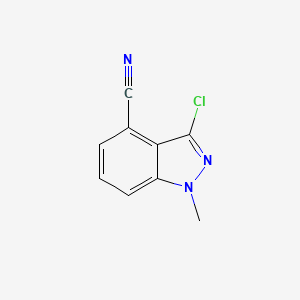
![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
